1,1,4,7,7-Pentamethyldiethylenetriamine

概要

説明

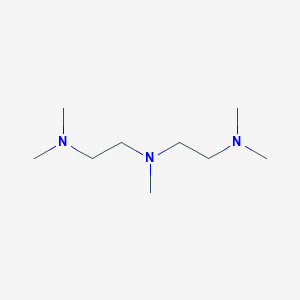

1,1,4,7,7-Pentamethyldiethylenetriamine (PMDETA) is a tridentate nitrogen-donor ligand with the molecular formula C₉H₂₃N₃. Its structure consists of a central diethylenetriamine backbone substituted with five methyl groups at the 1,1,4,7,7 positions, creating a sterically hindered environment while retaining strong electron-donating capabilities . PMDETA is widely employed in coordination chemistry, particularly in stabilizing copper(I) and copper(II) complexes, which are critical in catalytic systems such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and atom transfer radical polymerization (ATRP) . Its ability to modulate redox potentials and enhance reaction rates in CuAAC makes it indispensable in click chemistry . Additionally, PMDETA serves as a phase-transfer agent in CO₂ capture technologies due to its hydrophobic-hydrophilic balance .

準備方法

1,1,4,7,7-Pentamethyldiethylenetriamine is typically synthesized from diethylenetriamine through the Eschweiler-Clarke reaction. This reaction involves the use of formaldehyde and formic acid to methylate the amine groups . The general reaction is as follows: [ \text{(H}_2\text{N[CH}_2\text{]}_2\text{)}_2\text{NH} + 5\text{CH}_2\text{O} + 5\text{HCO}_2\text{H} \rightarrow \text{(Me}_2\text{N[CH}_2\text{]}_2\text{)}_2\text{NMe} + 5\text{CO}_2 + 5\text{H}_2\text{O} ]

For industrial production, the compound can also be synthesized using a high-pressure reactor with a palladium on carbon catalyst. This method involves the hydrogenation of diethylenetriamine in the presence of formaldehyde .

化学反応の分析

1,1,4,7,7-Pentamethyldiethylenetriamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to form simpler amines.

Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Organolithium Chemistry

PMDTA is extensively used as a ligand in organolithium chemistry. It stabilizes highly reactive organolithium reagents such as alkyllithium and aryllithium compounds. This stabilization promotes selective reactions while minimizing side reactions.

Case Study: Stereoselective Synthesis

In a study involving the boron-Wittig reaction, the use of PMDTA significantly improved stereoselectivity compared to other ligands. The optimized reaction conditions yielded alkenylboronates with an E/Z ratio of 94:6 when PMDTA was used as an additive .

| Entry | Reagent | Additive (equiv) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|

| 4 | 1 | PMDTA (1.2) | 62 | 90:10 |

| 5 | 1 | PMDTA (1.5) | 63 | 94:6 |

Metal Complexation Studies

PMDTA is utilized in the synthesis of transition metal complexes. Its ability to form stable complexes with metals such as copper enhances the properties of these complexes for various applications, including catalysis and material science.

Case Study: Copper(II) Complexes

Research has demonstrated that PMDTA forms stable copper(II) complexes that serve as precursors for dinuclear dicationic copper(II) complexes, showcasing its utility in developing new catalytic systems .

Biological Applications

While the biological activity of PMDTA is less documented, its role as a ligand in biochemical studies suggests potential applications in metal ion interactions within biological systems. Further research is warranted to explore its therapeutic applications and toxicity profiles.

作用機序

The mechanism of action of 1,1,4,7,7-Pentamethyldiethylenetriamine involves its ability to act as a tridentate ligand, forming stable complexes with metal ions. This property allows it to modify the reactivity of organolithium compounds by deaggregating them in the presence of Lewis bases, thereby enhancing their reactivity . The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry.

類似化合物との比較

PMDETA is part of a broader class of nitrogen-based ligands. Below is a detailed comparison with structurally and functionally related compounds:

Tetramethylethylenediamine (TMEDA)

- Structure : Bidentate ligand with two tertiary nitrogen atoms and four methyl groups.

- Coordination: Binds two metal centers, typically in organolithium or Grignard reactions.

- Electronic Effects: Strong σ-donor but weaker than PMDETA due to fewer nitrogen donors.

- Steric Effects : Less hindered than PMDETA, favoring faster ligand exchange but lower complex stability.

- Applications : Common in alkylation and polymerization reactions; less effective in stabilizing Cu(I) for CuAAC compared to PMDETA .

2,2'-Bipyridine (Bipy)

- Structure : Aromatic bidentate ligand with two pyridine rings.

- Coordination : Forms stable complexes with transition metals (e.g., Ru, Fe) via π-backbonding.

- Electronic Effects : Strong field ligand with π-accepting ability, unlike PMDETA’s purely σ-donating character.

- Applications : Used in photoredox catalysis and electrochemistry; unsuitable for CuAAC due to poor Cu(I) stabilization .

Tris(pyrazol-1-yl)methanes (C-Scorpionates)

- Structure : Tridentate ligands with three pyrazole rings.

- Coordination : Binds via nitrogen atoms, forming robust complexes with Cu, Fe, and Zn.

- Electronic Effects : Stronger electron-withdrawing effects than PMDETA, altering redox behavior.

- Applications : Effective in CuAAC but synthetically challenging; PMDETA offers cost and accessibility advantages .

Hexamethyltriethylenetetramine (HMTETA)

- Structure : Tetradentate ligand with four nitrogen atoms and six methyl groups.

- Coordination : Higher denticity than PMDETA, enabling stabilization of larger metal clusters.

- Steric Effects : Excessive bulkiness limits flexibility in catalytic systems.

- Applications : Rare in CuAAC; PMDETA’s tridentate balance offers superior reaction rate enhancement .

N,N,N',N'-Tetramethyl-1,3-propanediamine (TMPDA)

- Structure : Bidentate ligand with shorter carbon chain than PMDETA.

- Coordination: Limited to two nitrogen donors, reducing metal complex stability.

- Applications : Less effective in ATRP due to weaker Cu(I) stabilization .

Comparative Data Table

| Compound | Denticity | Nitrogen Type | Steric Hindrance | Key Applications | Advantages Over PMDETA | Limitations vs. PMDETA |

|---|---|---|---|---|---|---|

| PMDETA | Tridentate | Tertiary (3 N) | Moderate | CuAAC, ATRP, CO₂ capture | Optimal Cu(I) stabilization | None (reference compound) |

| TMEDA | Bidentate | Tertiary (2 N) | Low | Organometallic synthesis | Faster ligand exchange | Poor Cu(I) stabilization |

| Bipy | Bidentate | Aromatic (2 N) | Low | Photoredox catalysis | π-Backbonding capability | Incompatible with CuAAC |

| C-Scorpionates | Tridentate | Pyrazolic (3 N) | High | CuAAC, bioinorganic chemistry | Enhanced thermal stability | Synthetic complexity |

| HMTETA | Tetradentate | Tertiary (4 N) | Very High | Polynuclear complexes | Higher denticity | Reduced catalytic efficiency |

| TMPDA | Bidentate | Tertiary (2 N) | Low | Small-molecule catalysis | Simpler structure | Weak metal complex stabilization |

Key Research Findings

- CuAAC Efficiency: PMDETA accelerates CuAAC reaction rates by 10–100× compared to monodentate ligands (e.g., triethylamine) due to balanced steric and electronic effects .

- ATRP Performance: PMDETA-based Cu(I) systems achieve >90% monomer conversion in ATRP, outperforming TMPDA (60–70%) .

- CO₂ Capture : PMDETA-sulfolane blends exhibit phase separation upon CO₂ absorption, enabling energy-efficient solvent regeneration .

- Thermal Stability : PMDETA-Cu complexes remain stable up to 150°C, whereas C-scorpionate complexes degrade above 120°C .

生物活性

1,1,4,7,7-Pentamethyldiethylenetriamine (PMDTA) is a tridentate ligand known for its applications in coordination chemistry and organolithium chemistry. Its unique structure and properties make it a subject of interest in various biological studies. This article explores the biological activity of PMDTA, including its effects on microorganisms, potential therapeutic applications, and toxicological profiles.

Chemical Structure and Properties

PMDTA has the chemical formula C₁₁H₃₁N₅ and is characterized by its bulky and flexible structure. It is synthesized from diethylenetriamine through the Eschweiler-Clarke reaction involving formaldehyde and formic acid. This process results in three tertiary amine groups that enhance its coordination capabilities with metal ions.

Antimicrobial Activity

Recent studies have highlighted PMDTA's antimicrobial properties. Research indicates that PMDTA exhibits significant inhibitory effects against various bacterial strains:

| Microorganism | Inhibition Percentage |

|---|---|

| Staphylococcus aureus | 99.2% |

| Escherichia coli | 99.8% |

| Saccharomyces cerevisiae | 94.0% |

| Streptococcus agalactiae | 94.4% |

| Clostridium striatum | 99.6% |

| Serratia marcescens | 88.7% |

These results suggest that PMDTA could serve as a potential candidate for developing antimicrobial agents, particularly in the context of resistant strains .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of PMDTA have also been investigated. A study assessing its toxicity found that PMDTA has a moderate irritancy profile with a derived no-effect level (DNEL) of 0.3 mg/kg body weight per day . This indicates that while PMDTA shows promise in therapeutic applications, careful consideration of dosage is necessary to mitigate potential adverse effects.

PMDTA's biological activity can be attributed to its ability to form stable complexes with metal ions, which may enhance the reactivity of these ions in biological systems. The formation of metal-ligand complexes can lead to increased oxidative stress in microbial cells, contributing to their inhibition .

Case Studies

- Antimicrobial Efficacy : A case study conducted on the efficacy of PMDTA against multi-drug resistant bacteria demonstrated a significant reduction in bacterial load when treated with PMDTA at varying concentrations. The study concluded that PMDTA could be a viable alternative to conventional antibiotics in treating infections caused by resistant strains.

- Toxicological Assessment : Another study focused on the toxicological profile of PMDTA highlighted its irritant properties but noted that at lower concentrations, it did not exhibit significant cytotoxicity towards human cell lines. This suggests a potential therapeutic window for its application in medicine .

Q & A

Q. Basic: What are the optimal purification methods for PMDETA to ensure high catalytic activity in polymerization reactions?

PMDETA purity is critical for its efficacy as a ligand in controlled polymerization. Post-synthesis purification involves filtering the reaction mixture to remove solid catalysts, followed by gas chromatography (GC) analysis to confirm purity (>98% by weight). Catalyst reuse is feasible via backwashing, though gradual activity loss occurs over cycles (e.g., yields drop from 98.32% to ~97% after five batches). Key steps include maintaining controlled hydrogenation conditions (50°C, 5-hour formaldehyde addition) and rigorous solvent removal to eliminate trace water .

Q. Basic: How does PMDETA function as a ligand in atom transfer radical polymerization (ATRP)?

PMDETA coordinates with Cu(I)/Cu(II) ions to stabilize the active catalyst complex in ATRP. Its polydentate structure (three nitrogen donors) modulates redox potential, enabling controlled radical generation and propagation. For example, in PEG diacrylate polymerization, a molar ratio of [PMDETA]:[CuCl₂] = 2:1 ensures optimal chain growth (Mn = 15,000–20,000 g/mol, Đ < 1.3). Deviations in ligand stoichiometry can lead to premature termination or poor molecular weight control .

Q. Advanced: How does PMDETA influence reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

PMDETA accelerates CuAAC by promoting copper acetylide formation and reducing oxidative deactivation. In unsymmetrical 4,4′-bitriazole synthesis, PMDETA (1.2 equiv) enhances reaction rates by stabilizing Cu(I) intermediates, achieving yields of 52–86%. Comparative studies show that monodentate ligands (e.g., triethylamine) underperform due to weaker coordination, highlighting PMDETA’s role in maintaining catalytic turnover .

Q. Advanced: What analytical techniques are critical for assessing PMDETA’s role in CO₂ absorption-induced phase separation?

In CO₂ capture systems, PMDETA’s protonated form interacts with bicarbonate ions, creating hydrophilic-hydrophobic phase separation. Techniques like time-resolved FTIR and dynamic light scattering (DLS) monitor solvent polarity shifts, while gas chromatography-mass spectrometry (GC-MS) quantifies CO₂ uptake. Phase boundaries are characterized by density differences (hydrophilic phase: ~1.2 g/cm³; hydrophobic: ~0.95 g/cm³), validated via thermogravimetric analysis (TGA) .

Q. Advanced: How does PMDETA affect grafting efficiency in surface-initiated polymerizations on latex particles?

PMDETA enables room-temperature grafting by stabilizing Cu(0)/CuBr₂ catalysts in aqueous emulsion systems. For poly(N-acryloylmorpholine) brushes, TOF-SIMS and FTIR confirm successful surface functionalization when PMDETA is used at 2 mol% relative to initiator. Particle concentration (>20 wt%) and residual surfactants from emulsion polymerization are critical for maintaining colloidal stability during grafting .

Q. Advanced: What structural factors make PMDETA effective in stabilizing platinum complexes for biomolecular interactions?

PMDETA’s methyl groups enhance steric bulk, stabilizing Pt(II) complexes like [Pt(Me₅dien)Cl]⁺ (Me₅dien = PMDETA). X-ray crystallography reveals bond angles of 116.1° (N1–Pt–Cl), which favor faster guanosine adduct formation compared to non-methylated analogs. Kinetic studies (UV-Vis, stopped-flow) show a 3× rate increase in 5’-GMP binding versus diethylenetriamine (dien)-based complexes .

Q. Basic: What safety precautions are necessary when handling PMDETA in laboratory settings?

PMDETA is hygroscopic and flammable (flash point: 53°C). Storage under inert gas (N₂/Ar) is recommended to prevent oxidation. Incompatible with strong acids and oxidizing agents due to exothermic amine degradation. Spill management requires neutralization with dilute HCl (1 M) followed by adsorption (vermiculite) .

Q. Advanced: How do solvent polarity and PMDETA concentration impact Mark-Houwink parameters in polymer synthesis?

In 2-butanone, PMDETA’s solvation effects reduce chain entanglement, yielding lower Mark-Houwink exponents (α = 0.5–0.6) compared to THF (α = 0.7). High PMDETA concentrations (>5 mol%) increase dispersity (Đ > 1.5) due to ligand crowding, as confirmed by triple-detector GPC (RI/viscometry/light scattering) .

Q. Basic: What spectroscopic methods validate PMDETA’s coordination geometry in metal complexes?

¹H NMR (δ = 2.3–2.7 ppm for N–CH₃) and ESI-MS confirm bidentate vs. tridentate binding modes. X-ray absorption spectroscopy (XAS) edge features at 8985 eV (Cu K-edge) indicate Cu(I)–N bond lengths of 1.95–2.05 Å, consistent with trigonal planar coordination in ATRP systems .

Q. Advanced: Why does PMDETA outperform non-methylated ligands in reversible-deactivation radical polymerization (RDRP)?

Methyl substituents lower the Cu(II)/Cu(I) redox potential (E₁/2 = +0.25 V vs. SCE for PMDETA vs. +0.45 V for diethylenetriamine), facilitating faster activation/deactivation cycles. Cyclic voltammetry and EPR studies correlate ligand structure with radical lifetime (τ = 10–100 ms), critical for living polymerization .

特性

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N,N,N'-trimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23N3/c1-10(2)6-8-12(5)9-7-11(3)4/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKODFQOELJFMII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029249 | |

| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless to pale yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.3 [mmHg] | |

| Record name | N,N,N',N',N"-Pentamethyldiethylenetriamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21205 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3030-47-5 | |

| Record name | Pentamethyldiethylenetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003030475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethyldiethylenetriamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-[2-(dimethylamino)ethyl]-N1,N2,N2-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,4,7,7-Pentamethyldiethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-dimethylaminoethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMETHYLDIETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274UTY3HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。